1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity. This compound exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by this compound affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It has been found that derivatives of this compound have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
One derivative, compound 4h, has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Fgfr inhibitors, including derivatives of this compound, are known to inhibit the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves cyclization reactions. One common method is the Madelung synthesis, which involves the cyclization of N-acyl-o-aminopyridines under basic conditions . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically at the 3-position.
Bromination and Iodination: Halogenation reactions that introduce bromine or iodine atoms.
Mannich Reaction: Formation of β-amino carbonyl compounds through the reaction with formaldehyde and amines.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Bromination: Bromine in the presence of a catalyst like iron(III) bromide.
Mannich Reaction: Formaldehyde and secondary amines under acidic conditions.
Major Products:
Nitration: Nitro derivatives.
Bromination and Iodination: Halogenated derivatives.
Mannich Reaction: β-amino carbonyl compounds.
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Another pyrrolo-pyridine derivative with similar biological activities.
1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Known for its immunomodulatory properties targeting Janus kinase 3 (JAK3).
Uniqueness: 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific inhibition of FGFRs, making it a promising candidate for anticancer therapy . Its structural features also allow for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-6-5(10-7)2-1-3-9-6/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHQUFPZXCNYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626922 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-35-6 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17288-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives interesting for drug development?
A1: Research has shown that 3-arylsulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amides exhibit potent inhibitory activity against casein kinase I (CK1). [] CK1 is a family of serine/threonine kinases involved in various cellular processes, making it a potential target for treating diseases like cancer and neurodegenerative disorders. This makes the development of efficient and scalable synthesis methods for these compounds highly relevant for drug discovery.
Q2: What were the key challenges in developing a scalable synthesis for these compounds?
A2: One of the key challenges was optimizing the synthesis to be safe, cost-effective, and produce high yields of the desired product. [] Researchers had to identify suitable reaction conditions and make improvements to the process to meet the increasing demand for drug substances for preclinical and clinical studies. For example, the paper describes the successful development of a multi-kilogram scale synthesis of 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amide. [] This involved overcoming challenges related to reaction scalability, safety, and cost-effectiveness.
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